N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide
Overview
Description
N'-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N,N-dimethylsulfamide is a useful research compound. Its molecular formula is C13H25N3O3S and its molecular weight is 303.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16166284 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photophysical Properties
One study discusses the iodine-mediated, oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides, an efficient method for preparing 2-azaindolizines and related compounds, which can be converted to fluorescent compounds via transition-metal-catalyzed cross-coupling reactions. This process highlights a potential application of similar chemical frameworks in synthesizing fluorescent markers for scientific and industrial applications (Shibahara et al., 2006).
Polymer Science
Another research avenue is the synthesis of new soluble polyamides containing ether and pendant cyclododecylidene groups. These polymers, prepared from specific diamines and aromatic dicarboxylic acids, are highlighted for their high solubility in polar solvents, making them potentially useful in creating flexible, transparent films with high thermal stability (Liaw & Liaw, 1998).
Solubility and Solvent Effects
The solubility of related compounds in various solvents has been extensively studied, providing essential data for their application in pharmaceuticals and chemical synthesis. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in different solvents has been determined, offering insights into how solvent polarity affects the solubility of similar compounds (Li et al., 2019).
Kinetics and Mechanisms of Reactions
The kinetics and mechanisms of N-nitrosodimethylamine formation from N,N-dimethylsulfamide-containing waters during ozonation, particularly in the presence of bromide, have been elucidated. This research is crucial for understanding the environmental impact and treatment of water contaminants derived from similar compounds (von Gunten et al., 2010).
Ionic Liquids Synthesis
Research on solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine as a step in synthesizing ionic liquids showcases another application. This process, leading to the formation of beta-amino alcohols and further transformation into new classes of ionic liquids, demonstrates the versatility of related chemical structures in green chemistry and industrial applications (Fringuelli et al., 2004).
Properties
IUPAC Name |
1-(cyclohexylmethyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-15(2)20(18,19)14-12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h11-12,14H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVOLZAHFGPGSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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